2-Amino-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid
CAS No.: 1261907-52-1
VCID: VC11767359
Molecular Formula: C15H15N3O3
Molecular Weight: 285.30 g/mol
* For research use only. Not for human or veterinary use.
![2-Amino-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid - 1261907-52-1](/images/structure/VC11767359.png)
Description |
2-Amino-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, with the CAS number 1261907-52-1, is a complex organic compound featuring a nicotinic acid backbone modified with a 3-(N,N-dimethylaminocarbonyl)phenyl group. This compound is of interest in various chemical and biological studies due to its unique structure and potential applications. Synthesis and PreparationThe synthesis of 2-Amino-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid typically involves a series of organic reactions. While specific synthesis protocols for this compound are not widely detailed in the available literature, similar compounds often involve condensation reactions or coupling reactions to attach the phenyl group to the nicotinic acid backbone. Biological and Chemical ApplicationsWhile specific biological or chemical applications of 2-Amino-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid are not extensively documented, compounds with similar structures are often explored for their potential in drug development, particularly in areas such as antimicrobial or anticancer research. Nicotinic acid derivatives have shown promise in enhancing immune responses and have been studied for their antimicrobial properties . Biological Activity
|
---|---|
CAS No. | 1261907-52-1 |
Product Name | 2-Amino-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid |
Molecular Formula | C15H15N3O3 |
Molecular Weight | 285.30 g/mol |
IUPAC Name | 2-amino-5-[3-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C15H15N3O3/c1-18(2)14(19)10-5-3-4-9(6-10)11-7-12(15(20)21)13(16)17-8-11/h3-8H,1-2H3,(H2,16,17)(H,20,21) |
Standard InChIKey | HGQQNEFPQWPMCI-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O |
Canonical SMILES | CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O |
PubChem Compound | 53224048 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume